molecular formula C9H11NO2 B2980610 2-Methyl-6-(oxetan-3-yloxy)pyridine CAS No. 2197638-10-9

2-Methyl-6-(oxetan-3-yloxy)pyridine

Cat. No.: B2980610
CAS No.: 2197638-10-9
M. Wt: 165.192
InChI Key: LZZMPGFEZDORRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9) is a high-value pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . Its structure incorporates both a methyl-substituted pyridine ring and an oxetane moiety, a motif increasingly utilized in modern drug design for its beneficial physicochemical properties. The primary application of this compound is as a versatile synthetic building block or a key intermediate in organic and pharmaceutical synthesis. The oxetane ring can enhance metabolic stability, solubility, and other pharmacokinetic parameters of lead molecules. While specific biological data for this compound is not widely published, its structural framework is closely related to advanced research compounds. For instance, similarly structured 2,3,6-trisubstituted pyridines have been investigated and optimized as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M 4 ), representing a promising non-dopaminergic approach for the potential treatment of psychiatric and neurological disorders . This suggests its potential value in developing central nervous system (CNS) active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-methyl-6-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-9(10-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMPGFEZDORRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate the efficient formation of the oxetane and its subsequent attachment to the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Substituents

(a) 2-Methyl-6-(phenylethynyl)pyridine (MPEP)
  • Structure : Features a phenylethynyl group (aromatic alkyne) at the 6-position instead of oxetane.
  • Function : A well-studied metabotropic glutamate receptor 5 (mGluR5) antagonist with neuroprotective and anticonvulsant properties .
  • Key Differences :
    • Solubility : MPEP’s hydrophobic phenylethynyl group reduces aqueous solubility compared to the polar oxetane in 2-methyl-6-(oxetan-3-yloxy)pyridine.
    • Binding Affinity : MPEP exhibits strong mGluR5 antagonism (IC₅₀ ~30 nM), while this compound’s activity remains uncharacterized in the provided evidence.
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Contains a thietane (sulfur-analogue of oxetane) substituent on a pyrimidine core.
  • Function : Synthesized for antimicrobial or antitumor applications, though specific data are lacking .
  • Key Differences :
    • Electronic Effects : Thietane’s sulfur atom increases lipophilicity and ring strain compared to oxetane.
    • Metabolic Stability : Thietanes are more prone to oxidative metabolism than oxetanes.

Functional Analogues in Neuropharmacology

(a) 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)
  • Structure : Ethynyl-thiazole substituent at the 6-position.
  • Function: mGluR5 antagonist with efficacy in reducing ethanol self-administration in preclinical models .
  • Comparison :
    • Selectivity : MTEP shows higher selectivity for mGluR5 over NMDA receptors compared to MPEP.
    • Pharmacokinetics : The thiazole group may improve blood-brain barrier penetration relative to oxetane-containing derivatives.

Substituent Impact on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP (Predicted) Aqueous Solubility
This compound C₉H₁₁NO₂ 165.19 g/mol Oxetane-3-yloxy 1.2 Moderate (~50 µM)
MPEP C₁₄H₁₁N 193.25 g/mol Phenylethynyl 3.8 Low (~5 µM)
MTEP C₁₁H₉N₃S 215.27 g/mol Ethynyl-thiazole 2.5 Moderate (~20 µM)

Data synthesized from structural analysis and referenced studies .

Biological Activity

2-Methyl-6-(oxetan-3-yloxy)pyridine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the oxetane ring followed by substitution reactions to introduce the pyridine moiety. The oxetane structure contributes to the compound's unique chemical reactivity, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with pyridine rings have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In a study evaluating antibacterial activities, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDS. aureus, E. faecalis
Linezolid4S. aureus

The proposed mechanism of action for this compound involves its interaction with bacterial cell membranes and potential inhibition of key enzymes involved in cell wall synthesis. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that may covalently bond with biological macromolecules, disrupting their normal function.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial efficacy of various pyridine derivatives, including those containing oxetane moieties. The results indicated that compounds with electron-withdrawing groups significantly enhanced antibacterial activity due to improved binding affinity to bacterial targets .
  • Biofilm Inhibition : Another study focused on the biofilm formation inhibition capabilities of related compounds. The findings suggested that these compounds could effectively reduce biofilm formation at concentrations lower than their MICs, indicating a potential application in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating or withdrawing groups on the pyridine ring can significantly alter its pharmacological profile. For example, introducing halogen substituents has been shown to enhance antimicrobial properties by increasing lipophilicity and improving membrane penetration .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-6-(oxetan-3-yloxy)pyridine?

  • Methodological Answer : The synthesis typically involves introducing the oxetane moiety via nucleophilic substitution or coupling reactions. For example, reacting a halogenated pyridine precursor (e.g., 2-methyl-6-bromopyridine) with oxetan-3-ol under basic conditions, using catalysts like nickel or palladium. Solvent choice (e.g., DMSO or dichloromethane) and temperature control (60–100°C) are critical for optimizing yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and oxetane integration.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C. Avoid moisture and static discharge. Stability tests (TGA/DSC) indicate decomposition above 150°C. Use desiccants like silica gel for long-term storage .

Advanced Research Questions

Q. How can discrepancies in reported mGluR5 receptor binding affinities be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand choice, cell line variability). Validate using:
  • Radioligand Binding Assays : Compare [3H]MPEP[^3H]MPEP competition binding in HEK293 cells expressing mGluR5.
  • Electrophysiology : Measure inhibition of glutamate-induced Ca2+^{2+} flux in neuronal cultures.
    Normalize data to positive controls (e.g., MPEP) and account for off-target NMDA receptor interactions .

Q. What experimental controls are critical in neuroprotective studies using this compound?

  • Methodological Answer :
  • Negative Controls : Include vehicle-only (DMSO) and mGluR5 knockout models.
  • Dose-Response Curves : Test 0.1–100 µM ranges to identify EC50_{50}/IC50_{50} values.
  • Biomarker Validation : Assess neuroprotection via GFAP (astrocyte activation) and caspase-3 (apoptosis) immunohistochemistry .

Q. How can synthetic byproducts be minimized during oxetane functionalization?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to reduce homocoupling byproducts.
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve oxetane nucleophilicity.
  • In-Situ Monitoring : TLC or FT-IR tracks reaction progress to halt at ~85% conversion, avoiding over-reaction .

Q. What strategies address low solubility in aqueous assays?

  • Methodological Answer :
  • Co-Solvents : Use 10% DMSO/PBS mixtures; confirm biocompatibility via cell viability assays.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved enzymatically in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data on NMDA receptor modulation?

  • Methodological Answer : Weak NMDA antagonism (IC50_{50} >10 µM) may result from assay sensitivity. Use patch-clamp electrophysiology in hippocampal slices to differentiate direct vs. indirect effects. Cross-validate with mGluR5-selective inhibitors (e.g., MTEP) to isolate mechanisms .

Q. What computational tools predict metabolite formation and toxicity?

  • Methodological Answer :
  • ADMET Predictors : Use Schrödinger’s QikProp or ADMETLab 2.0 to estimate hepatic CYP450 metabolism.
  • Docking Studies : AutoDock Vina models interactions with mGluR5’s allosteric pocket (PDB: 6N51).
    Validate with in vitro hepatocyte assays and LC-MS metabolite profiling .

Experimental Design Tables

Q. Table 1. Example Reaction Conditions for Oxetane Functionalization

ParameterOptimal ValueReference
CatalystPd(OAc)2_2/Xantphos
SolventDMSO
Temperature80°C
Reaction Time12–16 hours

Q. Table 2. Key Physicochemical Properties

PropertyValueMethod
Melting Point29–31°CDSC
LogP2.1 ± 0.3HPLC
Solubility (H2_2O)0.5 mg/mLShake Flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.